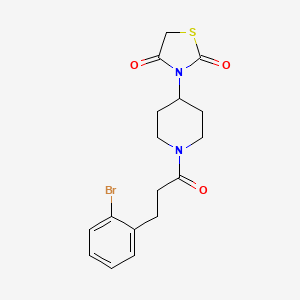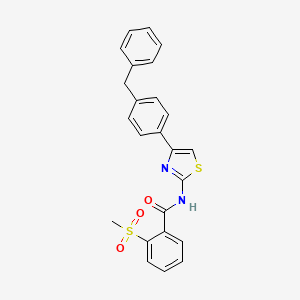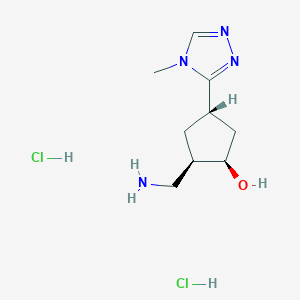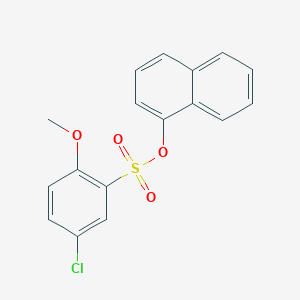
3-(1-(3-(2-溴苯基)丙酰)哌啶-4-基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione" is a thiazolidinedione derivative, which is a class of compounds that have been extensively studied for their pharmacological properties. Thiazolidinediones are known for their antihyperglycemic effects and have been used in the treatment of type 2 diabetes. They function as insulin sensitizers by binding to the peroxisome proliferator-activated receptor gamma (PPARγ), a type of nuclear receptor that regulates gene expression and glucose and lipid metabolism .
Synthesis Analysis
The synthesis of thiazolidinedione derivatives often involves multicomponent reactions that can include the condensation of different moieties to form the desired scaffold. For example, a series of novel thiazolidinedione–triazole hybrids were synthesized using a one-pot reaction between thiazolidine-2,4-dione, substituted aryl aldehydes, propargyl bromide, and substituted aryl azides . Although the specific synthesis of "3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione" is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing bromophenyl and piperidinyl precursors in a multicomponent reaction.
Molecular Structure Analysis
The molecular structure of thiazolidinediones is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The core thiazolidinedione structure can be modified with various substituents, which can significantly affect the biological activity of the compounds. For instance, the substitution of the phenyl ring in thiazolidinediones has been shown to influence their potency as antihyperglycemic agents . The presence of a bromophenyl group and a piperidinyl moiety in the compound suggests that it may have unique interactions with biological targets due to these structural features.
Chemical Reactions Analysis
Thiazolidinediones can undergo various chemical reactions, including cyclocondensation and nucleophilic attacks, to form different heterocyclic systems . The presence of reactive functional groups such as the bromophenyl and the piperidinyl in the compound allows for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
科学研究应用
合成和抗菌活性
化合物"3-(1-(3-(2-溴苯基)丙酰基)哌啶-4-基)噻唑烷-2,4-二酮"属于一类化学物质,包括噻唑烷-2,4-二酮,以其在各种科学研究应用中的潜力而闻名,特别是在合成抗菌剂方面。Prakash等人(2011年)的研究通过Knoevenagel缩合合成了一系列噻唑烷-2,4-二酮,对革兰氏阳性细菌,如金黄色葡萄球菌和枯草杆菌,表现出显著的抗菌活性,以及优秀的抗真菌活性。特别是化合物3g,在金黄色葡萄球菌和枯草杆菌中的最小抑制浓度(MIC)分别为16μg/ml和32μg/ml,超过了参考药物氟康唑对黑曲霉和黄曲霉的抗真菌效力(Prakash et al., 2011)。
抗癌潜力
进一步拓展应用,Kumar和Sharma(2022年)的研究探索了噻唑烷-2,4-二酮衍生物的抗癌活性。该研究合成了一系列化合物,通过硫酸罗丹明B(SRB)测定法对这些化合物在MCF-7人类乳腺癌细胞系上进行了测试。在这些化合物中,具有特定取代基的化合物显示出对拓扑异构酶-I酶的有希望的抑制活性,表明在癌症治疗中具有潜在的治疗应用(Kumar & Sharma, 2022)。
药物开发和治疗应用
噻唑烷-2,4-二酮衍生物的多功能性在开发新药物方面进一步得到强调。Chagas等人(2017年)的研究合成了新的噻吖啶类药物,包括噻唑烷-2,4-二酮衍生物,评估它们作为抗肿瘤剂。这些化合物显示出显著的细胞毒活性和选择性,其中某些化合物诱导凋亡和细胞周期阻滞,展示了它们作为未来癌症药物开发中有前景的抗肿瘤剂的潜力(Chagas et al., 2017)。
未来方向
The future directions in the research of piperidine derivatives like “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione” could involve the development of more efficient synthesis methods, exploration of their pharmacological applications, and the discovery and biological evaluation of potential drugs containing the piperidine moiety .
属性
IUPAC Name |
3-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c18-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(8-10-19)20-16(22)11-24-17(20)23/h1-4,13H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSDMGJVCHLOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)
![4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2501084.png)

![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)

![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2501092.png)
![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2501101.png)

